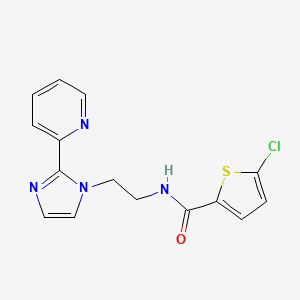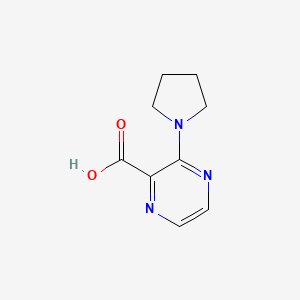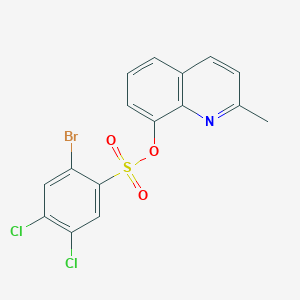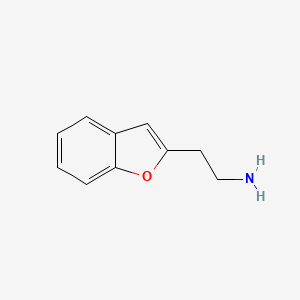![molecular formula C8H7ClN2O2 B2370606 1H-ピロロ[3,2-c]ピリジン-2-カルボン酸塩酸塩 CAS No. 1453272-23-5](/img/structure/B2370606.png)
1H-ピロロ[3,2-c]ピリジン-2-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of pyrrolopyridine, a heterocyclic compound . This compound has been used in the synthesis of various derivatives with potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives involves a series of chemical reactions . A new series of these derivatives were designed and synthesized as colchicine-binding site inhibitors . The general synthetic procedure involves the use of (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid functional group . The exact mass of the molecule is 162.042927438 g/mol .Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives have shown to undergo various chemical reactions. For instance, they have been used as colchicine-binding site inhibitors, displaying moderate to excellent antitumor activities against cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid include a molecular weight of 162.15 g/mol, a XLogP3-AA value of 0.8, two hydrogen bond donor counts, three hydrogen bond acceptor counts, and one rotatable bond count .科学的研究の応用
抗がん活性
1H-ピロロ[3,2-c]ピリジン誘導体は、コルヒチン結合部位阻害剤として設計および合成されています . 予備的な生物学的評価の結果、これらの化合物のほとんどは、3つの癌細胞株(HeLa、SGC-7901、およびMCF-7)に対して、in vitroで中程度から優れた抗腫瘍活性を示しました . その中でも、化合物10tは、これらの3つの癌細胞株に対して最も強力な活性を示しました .
チューブリン重合阻害
チューブリン重合実験の結果、化合物10tはチューブリン重合を強力に阻害することが示されました . 免疫染色アッセイの結果、10tはチューブリン微小管のダイナミクスを著しく阻害することが明らかになりました .
細胞周期停止とアポトーシス誘導
細胞周期研究と細胞アポトーシス解析の結果、化合物10tはG2/M期細胞周期停止とアポトーシスを有意に誘導することが示されました .
チューブリンとの相互作用
分子モデリング研究の結果、化合物10tは、コルヒチン部位Thra179およびAsnb349と水素結合を形成することでチューブリンと相互作用することが示唆されました .
線維芽細胞増殖因子受容体阻害
1H-ピロロ[3,2-c]ピリジン誘導体は、FGFR1、2、および3に対して強力な活性を示しました . これらの化合物は、乳癌4T1細胞の増殖を阻害し、アポトーシスを誘導しました . また、4T1細胞の遊走と浸潤を有意に阻害しました .
抗関節リウマチ薬開発
ピロロ[3,2-c]ピリジン誘導体は、FMSキナーゼに対する阻害効果を示し、抗関節リウマチ薬開発の有望な候補となっています .
作用機序
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride prevents this process, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the disruption of these pathways can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
Its molecular weight is 16215 , which is within the range that is generally considered favorable for oral bioavailability
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that pyrrolo[3,2-c]pyridine derivatives show inhibitory effects against FMS kinase , suggesting that 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride may interact with this enzyme
Cellular Effects
Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can have antitumor activities . This suggests that 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can form hydrogen bonds with the backbone carbonyl of certain amino acids in the hinge region of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-5-4-9-2-1-6(5)10-7;/h1-4,10H,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVVDYXGUIKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453272-23-5 |
Source


|
| Record name | 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)
![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)
![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)


![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)


![2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2370533.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2370534.png)
![(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2370537.png)


![1-[2-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B2370542.png)